molecular formula C8H11ClN2O B1584684 Acetamide, N-(4-aminophenyl)-, monohydrochloride CAS No. 43036-07-3

Acetamide, N-(4-aminophenyl)-, monohydrochloride

Cat. No. B1584684
CAS RN: 43036-07-3
M. Wt: 186.64 g/mol
InChI Key: JWCADJJPGAITCH-UHFFFAOYSA-N
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Description

“Acetamide, N-(4-aminophenyl)-, monohydrochloride” is a chemical compound with the formula C8H10N2O . It is also known by other names such as Acetanilide, 4’-amino-, p-(Acetylamino)aniline, p-Acetamidoaniline, p-Acetoaminoaniline, p-Aminoacetanilide, and others .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(4-aminophenyl)-, monohydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “Acetamide, N-(4-aminophenyl)-, monohydrochloride” is 150.1778 . The compound is a solid with a melting point of 164-167 °C (lit.) .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on acetaminophen, a derivative of Acetamide, N-(4-aminophenyl)-, monohydrochloride, has extensively investigated its metabolism pathways. Studies have elucidated the metabolic conversion of acetaminophen to various metabolites, including the role of cytochrome P450 enzymes in its oxidative metabolism, the formation of glucuronide and sulfate conjugates, and the identification of novel metabolites indicative of alternative metabolic pathways (Mrochek et al., 1974), (Dierkes et al., 2014), (David et al., 2020). These studies highlight the complexity of acetaminophen's pharmacokinetics and the significance of its metabolism in understanding its therapeutic and toxicological profiles.

Interaction with Enzyme Families

Acetaminophen's interaction with enzyme families such as cyclooxygenase (COX), nitric oxide synthase (NOS), and cytochrome P450 (CYP) has been a subject of research, shedding light on its mechanism of action and potential side effects. Investigations have explored how acetaminophen may influence the synthesis of prostaglandins, thromboxane, and nitric oxide, and how these effects could impact physiological functions and oxidative stress (Trettin et al., 2014), (Munsterhjelm et al., 2005). These interactions are crucial for assessing the drug's safety profile and its impact on various biological processes.

Implications for Health

Research has also focused on the implications of acetaminophen use on health, including its metabolism in special populations, such as lactating women and neonates, and its association with conditions like autism spectrum disorders (ASD) in offspring exposed during pregnancy (Berlin et al., 1980), (Liew et al., 2016). These studies contribute to a nuanced understanding of the potential risks and benefits of acetaminophen use in sensitive populations and underscore the importance of cautious use and monitoring.

Safety And Hazards

The safety data sheet for a similar compound, 4’-Aminoacetanilide, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-(4-aminophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCADJJPGAITCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1161753-45-2
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161753-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5068445
Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-aminophenyl)-, monohydrochloride

CAS RN

43036-07-3
Record name 4-Aminoacetanilide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43036-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidoanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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